3-Nitro-2-phenylthiophene
Overview
Description
3-Nitro-2-phenylthiophene is a chemical compound with the CAS Number: 18150-94-2. The compound is stored at temperatures between 28 C .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 3-Nitro-2-phenylthiophene, involves heterocyclization of various substrates . A specific synthesis method for 2-nitrothiophenes involves stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride for two hours at room temperature .Molecular Structure Analysis
The linear formula of 3-Nitro-2-phenylthiophene is C10H7NO2S . The molecular weight of the compound is 205.23 g/mol.Physical And Chemical Properties Analysis
3-Nitro-2-phenylthiophene has a molecular weight of 206.25 . It is stored at temperatures between 28 C .Scientific Research Applications
Electroactive Molecular Materials : 3-Nitro-2-phenylthiophene derivatives, like nitro-functionalized oligothiophenes, exhibit attractive electrochemical properties. They can generate stable species upon both oxidation and reduction, behaving as push-pull systems with intense photoinduced charge transfer. This makes them promising for use in organic electronic transistors as both n- and p-channel conductors (Casado et al., 2003).
Synthesis of Heterocyclic Compounds : Derivatives of 3-Nitro-2-phenylthiophene undergo intramolecular cyclization to form cyclic orthothioesters and other heterocyclic compounds. This process is significant in synthesizing six- to nine-membered ring compounds, offering a range of applications in organic synthesis (Coustard, 2001).
Molecular Electronic Devices : Molecules containing nitroamine redox centers, related to 3-Nitro-2-phenylthiophene, have been used in electronic devices, exhibiting properties like negative differential resistance and high on-off peak-to-valley ratios. This indicates potential applications in the development of advanced electronic components (Chen et al., 1999).
Explosive Sensing : Certain 3-Nitro-2-phenylthiophene derivatives have been shown to be sensitive to nitro-containing explosives, suggesting their utility in the development of fluorescent sensors for explosives detection (Liu et al., 2013).
Electropolymerisation Applications : Imidazoline nitroxide radicals bearing 3-Nitro-2-phenylthiophene units have been synthesized and studied for their electrochemical and magnetic properties. These compounds show promise in electropolymerisation due to their unique redox characteristics (Coronado et al., 2003).
Tuberculostatic Activity : Some derivatives of 1,1-bis-methylthio-2-nitro-ethene, related to 3-Nitro-2-phenylthiophene, have demonstrated tuberculostatic activity. This indicates potential applications in medicinal chemistry, especially in the development of treatments for tuberculosis (Foks et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-nitro-2-phenylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMYURHNCLKYIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596537 | |
Record name | 3-Nitro-2-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-phenylthiophene | |
CAS RN |
18150-94-2 | |
Record name | 3-Nitro-2-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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